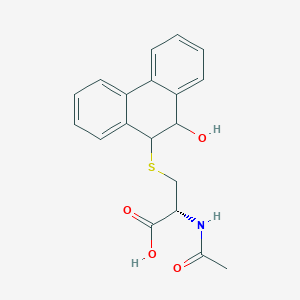

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine

Description

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine (abbreviated here as PheONAC, CAS: 572-46-3) is a mercapturic acid metabolite derived from the glutathione conjugation of phenanthrene-9,10-epoxide, a reactive intermediate formed during the metabolic activation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) . This compound is synthesized by reacting phenanthrene-9,10-epoxide with N-acetyl-L-cysteine, yielding two diastereomers that are separable via HPLC . PheONAC serves as a urinary biomarker for PAH exposure in smokers and occupationally exposed individuals, with quantitation achieved via liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) . Its detection in human urine correlates with glutathione-S-transferase (GST) enzyme activity, particularly GSTM1 and GSTT1 genotypes, which influence detoxification efficiency .

Properties

Molecular Formula |

C19H19NO4S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[(10-hydroxy-9,10-dihydrophenanthren-9-yl)sulfanyl]propanoic acid |

InChI |

InChI=1S/C19H19NO4S/c1-11(21)20-16(19(23)24)10-25-18-15-9-5-3-7-13(15)12-6-2-4-8-14(12)17(18)22/h2-9,16-18,22H,10H2,1H3,(H,20,21)(H,23,24)/t16-,17?,18?/m0/s1 |

InChI Key |

HDPUVQANFUQYKU-AOCRQIFASA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to PheO-NAC

Glutathione Conjugation Followed by Enzymatic Processing

The primary method for synthesizing PheO-NAC involves the reaction of phenanthrene-9,10-epoxide (11 ) with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs), followed by enzymatic processing to yield the mercapturic acid.

- Epoxide Formation : Phenanthrene (1 ) is oxidized to phenanthrene-9,10-epoxide (11 ) using cytochrome P450 enzymes or chemical oxidants.

- Glutathione Conjugation : The epoxide reacts with GSH in a nucleophilic addition catalyzed by GSTs, forming S-(9,10-dihydro-9-hydroxy-10-phenanthryl)glutathione.

- Enzymatic Hydrolysis : Gamma-glutamyltransferase and cysteinylglycine dipeptidase sequentially remove glutamate and glycine residues, yielding S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine.

- N-Acetylation : The cysteine conjugate undergoes acetylation via N-acetyltransferase to produce PheO-NAC (12 ).

Direct Chemical Synthesis from Phenanthrene-9,10-Epoxide

A laboratory-scale chemical synthesis bypasses enzymatic steps by directly reacting phenanthrene-9,10-epoxide with N-acetyl-L-cysteine (NAC).

Reaction Setup :

- Substrate : Phenanthrene-9,10-epoxide (10 mM) dissolved in anhydrous tetrahydrofuran (THF).

- Nucleophile : N-Acetyl-L-cysteine (12 mM) in phosphate buffer (pH 7.4).

- Conditions : Stirred at 37°C for 24 hours under nitrogen atmosphere.

Workup :

Key Data:

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (600 MHz, DMSO-d₆) : δ 7.85–7.15 (m, 8H, phenanthrene-H), 4.50 (t, J = 8.4 Hz, 1H, CH-S), 3.95 (d, J = 4.2 Hz, 1H, OH), 2.80 (s, 3H, CH₃CO).

- ¹³C NMR (150 MHz, DMSO-d₆) : δ 174.2 (COO⁻), 170.1 (CH₃CO), 135.6–122.4 (phenanthrene-C), 55.1 (CH-S), 23.1 (CH₃).

Synthetic Challenges and Optimizations

Stereochemical Considerations

The reaction of phenanthrene-9,10-epoxide with NAC proceeds with retention of configuration at the epoxide carbons, yielding a single diastereomer. This selectivity is attributed to the steric hindrance of the phenanthrene skeleton, which restricts nucleophilic attack to the less hindered face.

Chemical Reactions Analysis

Formation via Glutathione Conjugation

The compound forms through the reaction of phenanthrene-9,10-epoxide with glutathione, followed by N-acetylation. This process involves:

-

Epoxide ring opening : Phenanthrene-9,10-epoxide undergoes nucleophilic attack by glutathione’s thiol group, forming a thioether intermediate .

-

N-acetylation : Subsequent acetylation of the cysteine residue yields the final metabolite .

Redox Reactions

The compound participates in redox processes due to its thioether group and aromatic hydroxyl moiety. These reactions may involve:

-

Oxidative stress modulation : Potential interactions with reactive oxygen species, though specific mechanisms require further study.

Conjugate Addition Reactions

The dihydrophenanthrenyl moiety may undergo electrophilic or nucleophilic additions, particularly at positions adjacent to the hydroxyl group. This reactivity could influence its stability in biological systems.

Enzymatic Transformations

-

Glutathione S-transferase (GST) activity :

Reaction Conditions

| Parameter | Details |

|---|---|

| Reagents | Phenanthrene-9,10-epoxide, N-acetyl-L-cysteine |

| Purification | HPLC separation of diastereomers |

| Yield | Dependent on stoichiometry and reaction efficiency |

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₄S |

| Molecular Weight | 357.42 g/mol |

| Detection Limit | ~4 fmol/mL (LC-ESI-MS/MS) |

Urinary Excretion

Scientific Research Applications

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine is a chemical compound with the molecular formula and a molecular weight of 357.42 . It is also referred to as L-Cysteine, N-acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)- . The CAS number for this compound is 572-46-3 .

Scientific Research Applications

N-Acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine is a mercapturic acid and a urinary thioether metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) . Its primary application lies in the study of PAH metabolism and detoxification in humans .

Quantifying PAH Metabolism:

- Phenotyping Approach This compound is used in a phenotyping approach to assess individual differences in PAH metabolism . By quantifying N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine levels in urine, researchers can gain insights into how individuals process and detoxify PAHs .

- Biomarker for Exposure As a metabolite of phenanthrene, N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthrenyl)-L-cysteine can serve as a biomarker for exposure to PAHs . Measuring its concentration in urine samples can help assess the extent of an individual's exposure to these environmental pollutants .

Assessing Genetic Factors:

- Role of GSTM1 Research has shown a significant correlation between the presence of N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine in urine and the GSTM1 genotype . Individuals who are GSTM1 positive tend to have higher levels of this metabolite, suggesting a role for GSTM1 in the detoxification of phenanthrene-9,10-epoxide .

Method Development for Quantitation:

- LC-ESI-MS/MS A method has been developed for the quantitation of N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine in urine using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) . This method involves adding [D10]PheO-NAC as an internal standard and enriching the PheO-NAC fraction by solid phase extraction .

Environmental monitoring

Mechanism of Action

The mechanism of action of N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with cellular receptors, while the cysteine residue can participate in redox reactions. These interactions can modulate various biological processes, including oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Differences and Parent Compounds

PheONAC belongs to the N-acetyl-S-substituted-L-cysteine family, sharing a common backbone but differing in the S-linked substituent. Key structural comparisons include:

| Compound Name (Abbreviation) | Substituent Group | Parent Compound/Source | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| PheONAC | 9,10-dihydro-10-hydroxy-9-phenanthrenyl | Phenanthrene (PAH) | 357.42 | 572-46-3 |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) | 2-cyanoethyl | Acrylonitrile | ~174.21 | 74514-75-3 |

| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) | 3,4-dihydroxybutyl | 1,3-Butadiene | ~237.28 | 144889-50-9 |

| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) | 3-hydroxypropyl | Acrolein | ~191.23 | 14369-42-7 |

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) | 2-carboxyethyl | Acrylamide | ~205.23 | 74514-75-3 |

Key Observations :

- PheONAC’s bulky phenanthrenyl group distinguishes it from smaller, aliphatic substituents in CYMA, DHBMA, and 3HPMA. This structural difference impacts solubility, chromatographic retention times, and ionization efficiency in MS analysis .

- Diastereomerism is observed in PheONAC and DHBMA due to chiral centers in their substituents, necessitating specialized separation techniques .

Detection Methods and Analytical Challenges

All compounds are quantified using LC-MS/MS, but transitions and ionization modes vary:

Analytical Challenges :

- PheONAC’s low urinary abundance (detected in only 44% of smoker samples) contrasts with metabolites like 3HPMA and DHBMA, which are more prevalent in tobacco users .

- Matrix effects in urine (e.g., salts, urea) require rigorous solid-phase extraction (SPE) protocols for PheONAC, whereas smaller metabolites like CYMA are less affected .

Key Findings :

- PheONAC uniquely reflects PAH-specific detoxification, while CYMA and DHBMA indicate exposure to industrial monomers and combustion byproducts, respectively .

- GST genotype-phenotype correlations are strongest for PheONAC, underscoring its utility in personalized risk assessment for PAH-related cancers .

Quantitative Data in Human Studies

Trends :

- PheONAC exhibits high interindividual variability, likely due to genetic polymorphisms in GSTs, whereas metabolites like CYMA show more consistent detection in exposed populations .

Biological Activity

N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine (PheO-NAC) is a compound that has garnered interest due to its potential biological activities, particularly in the context of detoxification and cancer therapy. This article delves into the biological activity of PheO-NAC, summarizing key findings from various studies, including its mechanisms of action, cytotoxicity, and therapeutic implications.

- Chemical Formula : C₁₉H₁₉NO₄S

- Molecular Weight : 357.42 g/mol

- CAS Number : 572-46-3

PheO-NAC is a mercapturic acid derivative that plays a significant role in the detoxification processes of polycyclic aromatic hydrocarbons (PAHs). Its formation is indicative of the body’s response to PAH exposure, particularly through conjugation with glutathione. This compound can modulate various signaling pathways that influence cellular processes such as apoptosis, inflammation, and oxidative stress response.

Antioxidant Properties

PheO-NAC exhibits strong antioxidant activity by enhancing the levels of glutathione (GSH), a critical antioxidant in cells. This elevation in GSH levels aids in scavenging free radicals and protecting cells from oxidative damage. The compound's ability to modulate redox states suggests its potential use in therapeutic applications targeting oxidative stress-related diseases .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of PheO-NAC on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.50 | Induces ROS generation |

| SH-SY5Y | 1.81 | Cell cycle arrest in G0/G1 phase |

| U2OS | Not specified | Accumulation of S-phase cells |

These results indicate that PheO-NAC can selectively inhibit cancer cell growth while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

In Vivo Studies

In vivo studies have shown that PheO-NAC can effectively reduce tumor growth in xenograft models. For instance, administration of PheO-NAC resulted in significant tumor size reduction compared to control groups, suggesting its potential as a therapeutic agent against specific types of cancers .

Case Studies and Clinical Relevance

One notable case study involved patients exposed to PAHs who showed elevated levels of PheO-NAC in their urine. The study indicated that individuals with certain genetic polymorphisms related to glutathione S-transferases exhibited higher levels of this compound, correlating with enhanced detoxification capabilities . This finding underscores the importance of genetic factors in the metabolism and efficacy of PheO-NAC.

Q & A

What analytical methods are recommended for quantifying N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine in biological samples?

Basic

The quantification of this mercapturic acid in urine involves a multi-step protocol:

- Solid-Phase Extraction (SPE) : Enrich the analyte using reverse-phase cartridges to remove urinary matrix interferences.

- Isotope Dilution : Add a deuterated internal standard (e.g., [D₁₀]PheO-NAC) to correct for recovery variations during extraction .

- LC-MS/MS Analysis : Employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using selected reaction monitoring (SRM) for specificity. Detection limits as low as 4 fmol/mL urine have been achieved .

How does GSTM1 genotype influence the urinary levels of this mercapturic acid in smokers?

Basic

GSTM1-positive individuals exhibit significantly higher urinary levels of the metabolite compared to GSTM1-null subjects (P < 0.0001). This is attributed to GSTM1’s role in catalyzing the conjugation of phenanthrene-9,10-epoxide with glutathione, a critical detoxification step. Mean levels in GSTM1-positive smokers were 57.9 ± 144 fmol/mL, while null genotypes showed lower detection rates .

What are the challenges in achieving reliable detection limits for this compound in human urine?

Advanced

Key challenges include:

- Matrix Effects : Urinary salts and organic acids can suppress ionization efficiency in LC-MS/MS. SPE optimization and isotope dilution mitigate this .

- Low Abundance : The metabolite is present in trace amounts (fmol/mL), necessitating high-sensitivity instrumentation and pre-concentration steps.

- Interindividual Variability : Metabolic differences across populations require large cohort sizes to establish robust reference ranges .

Why do studies report no significant correlation between GSTP1 polymorphisms and metabolite levels despite theoretical expectations?

Advanced

Evidence from smoker cohorts found no association between GSTP1 polymorphisms (e.g., Ile105Val) and metabolite levels. Potential explanations include:

- Substrate Specificity : GSTP1 may have lower affinity for phenanthrene-9,10-epoxide compared to other PAH-derived epoxides.

- Compensatory Pathways : Alternative detoxification routes (e.g., epoxide hydrolases) may dominate, masking GSTP1’s role .

How can researchers design longitudinal studies to assess interindividual variability in PAH metabolism using this biomarker?

Advanced

Design considerations:

- Sampling Frequency : Collect serial urine samples to capture temporal variations in exposure and metabolism.

- Genotyping : Stratify participants by GSTM1/GSTP1 status to evaluate genotype-phenotype linkages.

- Confounding Factors : Control for smoking intensity, dietary PAH intake, and concurrent exposure to other xenobiotics .

What is the evidence supporting the use of this mercapturic acid as a specific biomarker for phenanthrene exposure versus other PAHs?

Basic

This compound is a direct urinary metabolite of phenanthrene-9,10-epoxide, a reactive intermediate formed exclusively during phenanthrene metabolism. Its specificity is validated by:

- Structural Uniqueness : The dihydroxy-phenanthrenyl moiety is distinct from metabolites of benzo[a]pyrene or naphthalene.

- Correlation with Phenanthrene Exposure : Smokers’ urine shows detectable levels, aligning with phenanthrene’s abundance in tobacco smoke .

How do urinary levels of this metabolite compare across different exposure scenarios (e.g., occupational vs. environmental PAH exposure)?

Advanced

While direct comparisons are limited, occupational cohorts (e.g., asphalt workers) are expected to exhibit higher levels due to prolonged PAH exposure. Methodological adjustments may be needed for environmental studies:

- Lower Detection Limits : Environmental exposures may require ultrasensitive assays (e.g., nano-LC-MS/MS).

- Background Correction : Account for dietary sources of phenanthrene (e.g., grilled meats) .

What methodological validations are critical when adapting existing mercapturic acid assays to this specific compound?

Advanced

Essential validation parameters include:

- Recovery Efficiency : Assess using spiked urine samples with/without the deuterated internal standard.

- Matrix Effects : Evaluate ionization suppression by comparing analyte response in solvent vs. urine.

- Cross-Reactivity : Confirm no interference from structurally related metabolites (e.g., other PAH-derived mercapturic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.